Cas no 672293-33-3 (methyl 4-amino-5-iodo-2-methyl-benzoate)
methyl 4-amino-5-iodo-2-methyl-benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-amino-5-iodo-2-methylbenzoate
- 4-amino-5-iodo-2-methylbenzoic acid methyl ester
- 4-amino-5-iodo-2-methyl-benzoic acid methyl ester
- AG-I-03265
- CTK5C5887
- KB-36419
- methyl (4-amino-5-iodo-2-methyl)benzoate
- methyl 4-amino-2-methyl-5-iodobenzoate
- methyl 4-amino-3-iodo-6-methylbenzoate
- SBB068053
- SureCN3970865
- BCP10247
- FCH1402875
- AB0049245
- ST24047896
- methyl 4-azanyl-5-iodanyl-2-methyl-benzoate
- A835666
- methyl 4-amino-5-iodo-2-methyl-benzoate
- AKOS015852020
- SCHEMBL3970865
- AMY26569
- SB82229
- DS-16813
- FT-0655065
- 672293-33-3
- Methyl 4-amino-5-iodo-2-methylbenzoate, 97%
- DTXSID50661024
- XBB29333
- SY242853
- methyl4-amino-5-iodo-2-methylbenzoate
- MFCD11112906
- DB-073848
-
- MDL: MFCD11112906
- Inchi: 1S/C9H10INO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3
- InChI Key: UEROLPZUGANXKB-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)OC)=C(C)C=C1N
Computed Properties
- Exact Mass: 290.9752
- Monoisotopic Mass: 290.97563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 2.1
Experimental Properties
- PSA: 52.32
methyl 4-amino-5-iodo-2-methyl-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM254448-1g |
Methyl 4-amino-5-iodo-2-methylbenzoate |
672293-33-3 | 95+% | 1g |
$337 | 2021-06-16 | |
| Alichem | A019096026-1g |
Methyl 4-amino-5-iodo-2-methylbenzoate |
672293-33-3 | 97% | 1g |
$384.78 | 2023-09-01 | |
| Alichem | A019096026-5g |
Methyl 4-amino-5-iodo-2-methylbenzoate |
672293-33-3 | 97% | 5g |
$1144.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND733-250mg |
methyl 4-amino-5-iodo-2-methyl-benzoate |
672293-33-3 | 97% | 250mg |
790CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND733-100mg |
methyl 4-amino-5-iodo-2-methyl-benzoate |
672293-33-3 | 97% | 100mg |
383CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M901198-250mg |
Methyl 4-amino-5-iodo-2-methylbenzoate |
672293-33-3 | 97% | 250mg |
617.40 | 2021-05-17 | |
| abcr | AB357173-250 mg |
Methyl 4-amino-5-iodo-2-methylbenzoate; . |
672293-33-3 | 250mg |
€177.30 | 2023-04-26 | ||
| abcr | AB357173-1 g |
Methyl 4-amino-5-iodo-2-methylbenzoate; . |
672293-33-3 | 1g |
€527.70 | 2023-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND733-200mg |
methyl 4-amino-5-iodo-2-methyl-benzoate |
672293-33-3 | 97% | 200mg |
524.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND733-50mg |
methyl 4-amino-5-iodo-2-methyl-benzoate |
672293-33-3 | 97% | 50mg |
209.0CNY | 2021-07-12 |
methyl 4-amino-5-iodo-2-methyl-benzoate Suppliers
methyl 4-amino-5-iodo-2-methyl-benzoate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on methyl 4-amino-5-iodo-2-methyl-benzoate
Professional Introduction to Methyl 4-amino-5-iodo-2-methyl-benzoate (CAS No. 672293-33-3)
Methyl 4-amino-5-iodo-2-methyl-benzoate, with the chemical formula C9H9INO2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS NO.672293-33-3, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and iodine substituents makes it a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules.
The methyl 4-amino-5-iodo-2-methyl-benzoate structure is characterized by a benzoate core substituted with an amino group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement of functional groups allows for diverse chemical reactions, making it a valuable building block in synthetic chemistry. The benzoate moiety, in particular, is well-known for its role in various pharmaceuticals, where it often contributes to the stability and bioavailability of active ingredients.
In recent years, there has been growing interest in halogenated aromatic compounds due to their utility in medicinal chemistry. The iodine atom in methyl 4-amino-5-iodo-2-methyl-benzoate serves as a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. For instance, recent studies have demonstrated the use of this compound in the synthesis of novel anticancer agents, where the benzoate scaffold is modified to enhance binding affinity to target proteins.
The 4-amino group on the benzoate ring provides another avenue for chemical modification. Amino groups are versatile and can participate in various reactions, including condensation reactions with carbodiimides to form amides, or nucleophilic substitution reactions to introduce different substituents. This flexibility makes methyl 4-amino-5-iodo-2-methyl-benzoate a valuable intermediate for designing molecules with specific biological activities.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. Researchers have been exploring its utility in creating inhibitors for enzymes involved in inflammatory pathways. The combination of an amino group and an iodine atom allows for selective binding interactions with biological targets, which is crucial for developing drugs with high specificity and low toxicity. For example, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are key players in cancer progression.
The 5-iodo substituent on the benzoate ring is particularly interesting from a synthetic perspective. Iodine is an excellent leaving group in many organic transformations, enabling the construction of complex molecular architectures through sequential functionalization. This property has been exploited in recent synthetic strategies to develop libraries of novel compounds for high-throughput screening. The ability to introduce diverse functional groups around the benzoate core allows researchers to fine-tune the pharmacological properties of their target molecules.
In addition to its pharmaceutical applications, methyl 4-amino-5-iodo-2-methyl-benzoate has shown promise in materials science. The unique electronic properties of halogenated aromatic compounds make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both amino and iodine groups provides opportunities for tuning the electronic characteristics of these materials through further chemical modifications.
The synthesis of methyl 4-amino-5-iodo-2-methyl-benzoate typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the bromination or chlorination of a benzoic acid derivative followed by diazotization and coupling with an iodide source. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the amino and iodine substituents directly onto the benzoate ring. These synthetic routes highlight the compound's versatility and accessibility for researchers working in both academic and industrial settings.
Recent advances in synthetic methodologies have further enhanced the efficiency of producing methyl 4-amino-5-iodo-2-methyl-benzoate and its derivatives. For instance, flow chemistry techniques have been utilized to streamline multi-step syntheses, reducing reaction times and improving yields. Additionally, green chemistry principles have been incorporated into these processes to minimize waste and reduce environmental impact. These innovations underscore the growing emphasis on sustainable practices in chemical research.
The biological activity of methyl 4-amino-5-iodo-2-methyl-benzoate has been extensively studied in recent years. Researchers have focused on understanding how different substituents on the benzoate ring influence its interaction with biological targets. Computational modeling has played a crucial role in predicting these interactions, allowing researchers to design molecules with enhanced potency and selectivity. These computational approaches complement experimental efforts by providing insights into molecular recognition processes at an atomic level.
In conclusion,methyl 4-amino-5-iodo-2-methyl-benzoate (CAS NO.672293-33-3) is a multifaceted compound with significant potential applications across multiple fields. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its biological activity positions it as a promising candidate for developing new therapeutic agents. As research continues to uncover new applications for halogenated aromatic compounds,methyl 4-amino-5-iodo-2-methyl-benzoate will undoubtedly remain at the forefront of chemical innovation.
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